- An improved synthesis of a fluorophosphonate-polyethylene glycol-biotin probe and its use against competitive substratesBeilstein Journal of Organic Chemistry, 2013, 9, 89-96,
Cas no 89346-82-7 (Benzyl-PEG4-Ots)

Benzyl-PEG4-Ots structure
Nom du produit:Benzyl-PEG4-Ots
Numéro CAS:89346-82-7
Le MF:C22H30O7S
Mégawatts:438.53440618515
MDL:MFCD29060061
CID:603552
Benzyl-PEG4-Ots Propriétés chimiques et physiques
Nom et identifiant
-
- 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate
- 4-methylbenzenesulfonic acid,2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol
- 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate (9CI)
- 1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate
- Tetraethylene glycol monobenzyl ether tosylate
- Benzyl-PEG4-Ots
-
- MDL: MFCD29060061
- Piscine à noyau: 1S/C22H30O7S/c1-20-7-9-22(10-8-20)30(23,24)29-18-17-27-14-13-25-11-12-26-15-16-28-19-21-5-3-2-4-6-21/h2-10H,11-19H2,1H3
- La clé Inchi: VDKAUDYAZGYGDM-UHFFFAOYSA-N
- Sourire: O=S(C1C=CC(C)=CC=1)(OCCOCCOCCOCCOCC1C=CC=CC=1)=O
Benzyl-PEG4-Ots PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232454-100mg |
Benzyl-PEG4-Ots |
89346-82-7 | 97% | 100mg |
¥45.00 | 2024-04-26 | |
eNovation Chemicals LLC | D769682-1g |
2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate |
89346-82-7 | 95% | 1g |
$75 | 2024-06-07 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BHB-11-500mg |
Benzyl-PEG4-Ots |
89346-82-7 | >98.00% | 500mg |
¥530.0 | 2023-09-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IS866-50mg |
Benzyl-PEG4-Ots |
89346-82-7 | 97% | 50mg |
214.0CNY | 2021-07-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P38970-1g |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate |
89346-82-7 | 97% | 1g |
¥168.0 | 2024-07-19 | |
MedChemExpress | HY-W108219-250mg |
Benzyl-PEG4-Ots |
89346-82-7 | 250mg |
¥150 | 2024-04-15 | ||
Chemenu | CM340202-1g |
Benzyl-PEG4-Ots |
89346-82-7 | 95%+ | 1g |
$*** | 2023-05-29 | |
Ambeed | A1145032-250mg |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate |
89346-82-7 | 97% | 250mg |
$11.0 | 2025-02-25 | |
eNovation Chemicals LLC | D769682-5g |
2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate |
89346-82-7 | 95% | 5g |
$170 | 2024-06-07 | |
1PlusChem | 1P003YIM-1g |
2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate |
89346-82-7 | 95% | 1g |
$63.00 | 2025-02-20 |
Benzyl-PEG4-Ots Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran , Water ; cooled; rt; overnight, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; cooled
1.2 Solvents: Tetrahydrofuran ; cooled; 15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, neutralized, cooled
1.2 Solvents: Tetrahydrofuran ; cooled; 15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, neutralized, cooled
Référence
- Synthesis of Poly(ethylene oxide) Approaching MonodispersityAngewandte Chemie, 2014, 53(25), 6411-6413,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 48 h, 4 °C
Référence
- Fusogenic supramolecular vesicle systems induced by metal ion binding to amphiphilic ligandsProceedings of the National Academy of Sciences of the United States of America, 2004, 101(43), 15279-15284,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 2 h, 0 °C; 12 h, rt
Référence
- Dynamic Properties of Self-Assembled Monolayers of Mercapto Oligo(ethylene oxide) Methyl Ether on an Oscillating Solid-Liquid InterfaceJournal of Physical Chemistry C, 2014, 118(29), 16067-16073,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ; rt → -30 °C
1.2 5 min, -30 °C; 2 h, -30 °C → rt; 16 h, rt
1.2 5 min, -30 °C; 2 h, -30 °C → rt; 16 h, rt
Référence
- New Deuterated Oligo(ethylene glycol) Building Blocks and Their Use in the Preparation of Surface Active Lipids Possessing Labeled Hydrophilic TethersJournal of Organic Chemistry, 2008, 73(4), 1371-1378,
Synthetic Routes 6
Conditions de réaction
Référence
- Phase-transfer-catalyzed Gomberg-Bachmann synthesis of unsymmetrical biarenes: a survey of catalysts and substratesJournal of Organic Chemistry, 1984, 49(9), 1594-603,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt
Référence
- Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugationTetrahedron Letters, 2011, 52(33), 4316-4319,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; overnight, rt
Référence
- A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diolsTetrahedron Letters, 2014, 55(22), 3384-3386,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt → -5 °C
1.2 Solvents: Tetrahydrofuran ; < 5 °C; 2 h, 0 - 5 °C; 12 h, 5 °C → rt
1.2 Solvents: Tetrahydrofuran ; < 5 °C; 2 h, 0 - 5 °C; 12 h, 5 °C → rt
Référence
- Physicochemical and Preclinical Evaluation of Spermine-Derived Surfactant Liposomes for in Vitro and in Vivo siRNA-Delivery to Liver MacrophagesMolecular Pharmaceutics, 2016, 13(11), 3636-3647,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, rt; 16 h, rt
Référence
- Perfluoroalkylated poly(oxyethylene) thiols: Synthesis, adsorption dynamics and surface activity at the air/water interface, and bubble stabilization behaviorJournal of Fluorine Chemistry, 2015, 171, 12-17,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt → 0 °C
1.2 2 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 2 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Référence
- DNA-Molecular-Motor-Controlled Dendron AssociationLangmuir, 2010, 26(15), 12496-12499,
Benzyl-PEG4-Ots Raw materials
Benzyl-PEG4-Ots Preparation Products
Benzyl-PEG4-Ots Littérature connexe
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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- 129086-11-9(2,5,8,11,14,17-Hexaoxanonadecan-19-ol, 1-phenyl-,4-methylbenzenesulfonate)
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:89346-82-7)Benzyl-PEG4-Ots

Pureté:99%/99%
Quantité:5g/25g
Prix ($):155.0/773.0